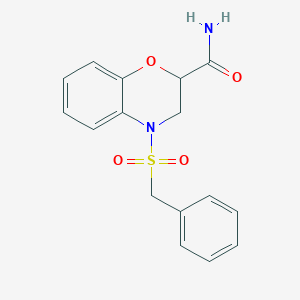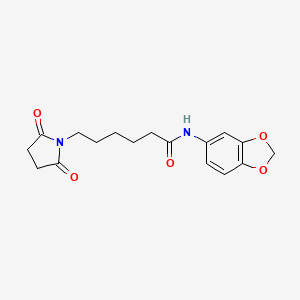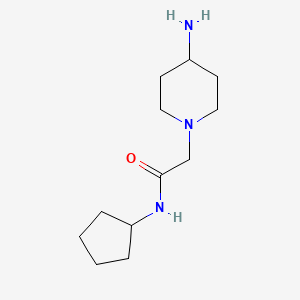![molecular formula C22H25N5O2 B4854849 N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4854849.png)
N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, commonly known as MPTP, is a synthetic compound that has been extensively used in scientific research to study Parkinson's disease (PD). PD is a neurodegenerative disorder that affects millions of people worldwide, and MPTP has been found to induce PD-like symptoms in animal models, making it a valuable tool for studying the disease.
Mecanismo De Acción
MPTP is converted to 1-methyl-4-phenylpyridinium ion (MPP+), which is selectively taken up by dopaminergic neurons and accumulates in their mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is associated with N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide. It also leads to the formation of Lewy bodies, which are protein aggregates that are commonly found in the brains of this compound patients. MPTP has also been found to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for studying N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, including its ability to selectively destroy dopaminergic neurons, its ability to induce this compound-like symptoms in animal models, and its relatively low cost. However, MPTP has several limitations, including its toxicity, which makes it difficult to work with, and its inability to fully replicate the complex pathology of this compound.
Direcciones Futuras
There are several future directions for MPTP research, including the development of new animal models that more closely resemble the human disease, the identification of new therapeutic targets for N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, and the development of new drugs that can protect against MPTP-induced neurotoxicity. Additionally, there is a need for more research on the long-term effects of MPTP exposure and its potential role in the development of this compound in humans.
Conclusion:
MPTP is a valuable tool for studying this compound and has been extensively used in scientific research. Its ability to selectively destroy dopaminergic neurons and induce this compound-like symptoms in animal models has made it an ideal tool for studying the disease. However, its toxicity and limitations must be taken into consideration when using it in lab experiments. Future research on MPTP will continue to shed light on the complex pathology of this compound and may lead to the development of new therapies for the disease.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research to study N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide. It is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain, which is a hallmark of this compound. Animal models treated with MPTP exhibit this compound-like symptoms, including tremors, rigidity, and bradykinesia, making it an ideal tool for studying the disease.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-22(23-12-7-13-26-14-16-29-17-15-26)20-24-21(18-8-3-1-4-9-18)27(25-20)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSNBRIMGIZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B4854780.png)

![{2-bromo-6-chloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4854795.png)
![3-allyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854800.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4854808.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide](/img/structure/B4854819.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4854836.png)

![1-(1-ethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4854846.png)

![2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4854857.png)